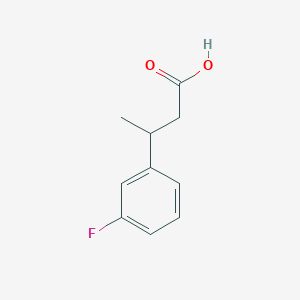

3-(3-Fluorophenyl)butanoic acid

Overview

Description

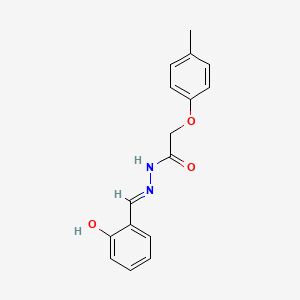

3-(3-Fluorophenyl)butanoic acid is a chemical compound with the molecular formula C10H11FO2 . It is used as a building block in the synthesis of pentaamine and bis-heterocyclic libraries . It is also used as a medicine intermediate .

Molecular Structure Analysis

The molecular structure of 3-(3-Fluorophenyl)butanoic acid consists of a butanoic acid chain with a fluorophenyl group attached at the third carbon . The compound contains a total of 26 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds .Scientific Research Applications

1. Pharmaceutical Intermediates

- 4,4-Bis(4-fluorophenyl) butanoic acid, closely related to 3-(3-fluorophenyl)butanoic acid, is a significant pharmaceutical intermediate. It is typically prepared by the Friedel-Crafts reaction and its by-products can be refined through sulfonation methods to remove undesired isomers (Fan, 1990).

2. Liquid Crystal Technology

- But-3-enyl-based fluorinated biphenyl liquid crystals containing lateral fluoro substituents, including structures similar to 3-(3-fluorophenyl)butanoic acid, have been synthesized. These liquid crystals exhibit broad nematic mesophases, useful in liquid crystal display mixtures (Jiang et al., 2012).

3. Synthesis of Other Compounds

- Compounds with structures akin to 3-(3-fluorophenyl)butanoic acid, such as 3-(4-fluorophenyl)-1-isopropyl-1H-indole, have been used in synthesizing α,β-unsaturated carbonyl compounds, which are valuable in various chemical reactions (Wang & Ikemoto, 2005).

4. Biocatalytic Reactions

- Biocatalytic transesterification reactions have been performed on compounds structurally related to 3-(3-fluorophenyl)butanoic acid, like benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate and 4-fluorobenzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate. Such reactions are selective and efficient, yielding monoacylated products (Kumar et al., 2015).

5. Photovoltaic Properties

- A phenyl compound with electron-withdrawing substituents, similar to 3-(3-fluorophenyl)butanoic acid, has been used as an additive in polymer solar cells. This addition enhances the power conversion efficiency due to improved short circuit current and fill factor (Jeong et al., 2014).

6. Vibrational and Electronic Structure Studies

- In-depth studies on the vibrational and electronic structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid, which resembles 3-(3-fluorophenyl)butanoic acid, have been conducted. These studies aid in understanding the zwitterionic properties and H-bond interactions of such compounds (Pallavi & Tonannavar, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

The fluorine atom in the compound could potentially enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This could influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that such compounds could affect a wide range of biochemical pathways.

Pharmacokinetics

The presence of the fluorine atom could potentially enhance the metabolic stability of the compound , which could impact its bioavailability.

Result of Action

Given the potential biological activities of similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

It’s worth noting that the stability of similar compounds, such as organoboron reagents, can be influenced by factors such as the presence of fluoride .

properties

IUPAC Name |

3-(3-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFYWUHOFYTCNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2927690.png)

![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2927695.png)

![5-(4-isopropylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2927696.png)

![4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2927699.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2927700.png)

![4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2927701.png)

![2-(4-Ethoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2927702.png)

![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)